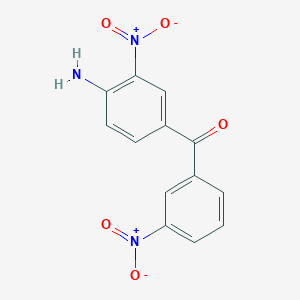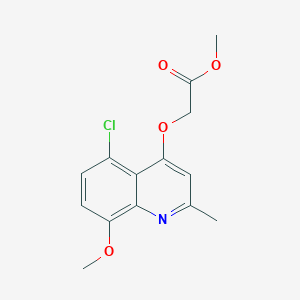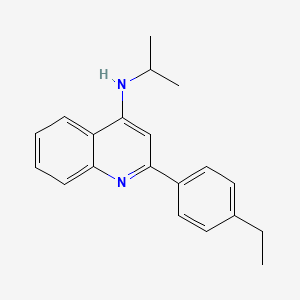
5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-乙氧基喹啉-4-基)-3-(羟甲基)-1,3,4-恶二唑-2(3H)-酮是一种复杂的 有机化合物,在各个科学研究领域引起了人们的兴趣。该化合物具有一个 喹啉环,其 6 位被乙氧基取代,并且一个羟甲基连接到恶二唑环上。
准备方法
合成路线和反应条件
5-(6-乙氧基喹啉-4-基)-3-(羟甲基)-1,3,4-恶二唑-2(3H)-酮的合成通常涉及多个步骤,从喹啉衍生物的制备开始。乙氧基通过乙基化反应引入,然后通过环化反应形成恶二唑环。然后通过羟甲基化反应添加羟甲基。特定的反应条件,例如温度、溶剂和催化剂,经过优化以实现高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对成本效益、可扩展性和环境因素进行了优化。可能采用连续流动反应器和自动化系统来确保一致的质量和效率。
化学反应分析
反应类型
5-(6-乙氧基喹啉-4-基)-3-(羟甲基)-1,3,4-恶二唑-2(3H)-酮经历了各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉 N-氧化物。
还原: 还原反应可以将恶二唑环转化为其他官能团。
取代: 亲电和亲核取代反应可以在喹啉环上引入新的取代基。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种亲核试剂和亲电试剂。反应条件,如温度、压力和溶剂选择,经过仔细控制以实现所需产物。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生喹啉 N-氧化物,而取代反应可以产生具有不同官能团的各种喹啉衍生物。
科学研究应用
5-(6-乙氧基喹啉-4-基)-3-(羟甲基)-1,3,4-恶二唑-2(3H)-酮有几个科学研究应用:
化学: 该化合物被用作合成更复杂分子的构建块,并研究反应机理。
生物学: 它因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 研究探索它作为各种疾病的治疗剂的潜力。
工业: 该化合物用于开发新材料和化学工艺。
作用机制
5-(6-乙氧基喹啉-4-基)-3-(羟甲基)-1,3,4-恶二唑-2(3H)-酮的作用机制涉及它与特定分子靶标和途径的相互作用。喹啉环可以插入 DNA,影响复制和转录过程。恶二唑环可能与酶和蛋白质相互作用,调节它们的活性。这些相互作用有助于该化合物的生物学效应,例如抗菌和抗癌活性。
相似化合物的比较
类似化合物
- 5-(6-甲氧基喹啉-4-基)-3-(羟甲基)-1,3,4-恶二唑-2(3H)-酮
- 5-(6-氯喹啉-4-基)-3-(羟甲基)-1,3,4-恶二唑-2(3H)-酮
- 5-(6-氟喹啉-4-基)-3-(羟甲基)-1,3,4-恶二唑-2(3H)-酮
独特性
5-(6-乙氧基喹啉-4-基)-3-(羟甲基)-1,3,4-恶二唑-2(3H)-酮的独特性在于它特定的取代基,这些取代基赋予其独特的化学和生物学特性。乙氧基提高了它的亲脂性,可能改善了它穿过细胞膜的能力。羟甲基提供了一个用于进一步化学修饰的位点,允许合成具有定制特性的各种衍生物。
属性
CAS 编号 |
89046-51-5 |
|---|---|
分子式 |
C14H13N3O4 |
分子量 |
287.27 g/mol |
IUPAC 名称 |
5-(6-ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C14H13N3O4/c1-2-20-9-3-4-12-11(7-9)10(5-6-15-12)13-16-17(8-18)14(19)21-13/h3-7,18H,2,8H2,1H3 |
InChI 键 |
AWNCEZVHWBVIIF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)C3=NN(C(=O)O3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B11836339.png)

![6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)



![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)
![acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate](/img/structure/B11836396.png)


![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-](/img/structure/B11836417.png)

![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)
